4,6-Difluoro-1-indanone is an organic compound with the molecular formula and a molecular weight of 168.14 g/mol. It belongs to the indanone family, characterized by a bicyclic structure containing a carbonyl group. The presence of two fluorine atoms at positions 4 and 6 enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .
4,6-Difluoro-1-indanone has been synthesized using various methods, with the most common approach involving the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride followed by cyclization and decarboxylation []. The resulting product can be further purified using techniques like recrystallization and column chromatography.
The structure and purity of the synthesized 4,6-Difluoro-1-indanone are typically confirmed using various spectroscopic methods, including:
Research suggests that 4,6-Difluoro-1-indanone may possess interesting biological properties, making it a potential candidate for further investigation in medicinal chemistry. Some potential applications include:
Research indicates that compounds in the indanone class, including 4,6-difluoro-1-indanone, exhibit significant biological activities. These activities often include:
Several methods have been developed for synthesizing 4,6-difluoro-1-indanone:
4,6-Difluoro-1-indanone has several applications:
Studies on the interactions of 4,6-difluoro-1-indanone with biological targets are ongoing. Preliminary findings suggest its potential to bind effectively with certain enzymes and receptors, which could lead to novel therapeutic applications. For instance, its interaction with cholinesterase enzymes demonstrates its capability as a lead compound for developing drugs targeting neurodegenerative diseases .
Several compounds share structural similarities with 4,6-difluoro-1-indanone. Here is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one | Contains one fluorine and a methyl group | Methyl group may enhance lipophilicity |
4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one | Contains one fluorine and a methyl group | Similar reactivity but different substituents |
4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one | Contains one fluorine and a methyl group | Position of methyl affects steric hindrance |
4-Ethyl-5-fluoro-2,3-dihydro-1H-inden-1-one | Contains an ethyl group instead of methyl | Ethyl group increases molecular size |
4-Fluoro-2,3-dihydro-1H-inden-1-one | Lacks additional substituents | Simpler structure may lead to different properties |
These compounds illustrate how variations in substituents can affect the physical and chemical properties of indanones while maintaining similar core structures.
Irritant